{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as Ferulsinaic acid, is a member of the class of coumarins . It is a 2H-chromen-2-one substituted by a [ (1R,2R,3S,5S)-2- (2-carboxyethyl)-2,5-dimethyl-3- (2-methylprop-1-en-1-yl)cyclopentyl]methoxy group at position 7 . It is isolated from the roots of Ferula sinaica . It has a role as a plant metabolite and a geroprotector .
Molecular Structure Analysis
The molecular formula of this compound is C17H18O5 . The IUPAC name is 3- [ (1 R ,2 R ,3 S ,5 S )-1,3-dimethyl-5- (2-methylprop-1-enyl)-2- [ (2-oxochromen-7-yl)oxymethyl]cyclopentyl]propanoic acid .Physical And Chemical Properties Analysis
The molecular weight of this compound is 302.322 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 503.2±50.0 °C at 760 mmHg . The flash point is 184.6±23.6 °C .Scientific Research Applications
Synthesis of Derivatives
Various derivatives of {4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid, a coumarin-based compound, have been synthesized and studied for their potential applications. The key intermediate, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, has been used to synthesize a range of new compounds including Schiff's bases, formic acid hydrazide derivatives, acetic acid hydrazide derivatives, and thiosemicarbazide derivatives, among others. These compounds have been prepared via various chemical reactions, indicating the versatility of the coumarin derivative as a precursor for a wide range of chemical compounds with potential applications in different fields (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Design and Synthesis for Antibacterial Activity
Further modifications of the coumarin derivative have led to the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. These compounds have been structured to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, though the results of these studies are to be reported elsewhere (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Structural Analysis
The structure of a new derivative, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been successfully established through NMR spectroscopy and high-resolution mass spectrometry. This highlights the continuous efforts to understand and characterize new derivatives for potential applications (Lichitsky, Komogortsev, & Melekhina, 2021).
Fatty Acid Derivatives
Additionally, fatty acids with an o-heterocycle in their terminal positions, such as (2-Methyl-2H-chromen-2-yl)acetic acids, have been synthesized and may offer unique properties for further research and application (Yamaguchi, Takahashi, & Kawase, 1992).
properties
IUPAC Name |
2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-9(2)8-21-14-6-5-12-10(3)13(7-15(18)19)17(20)22-16(12)11(14)4/h5-6H,1,7-8H2,2-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSKMJCWTUNWME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134590 |
Source
|
Record name | 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid | |
CAS RN |
887833-29-6 |
Source
|
Record name | 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887833-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-1-benzopyran-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701134590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.